molecular formula C24H40O2 B136580 Methyl 10,12-tricosadiynoate CAS No. 145609-79-6

Methyl 10,12-tricosadiynoate

Cat. No.: B136580
CAS No.: 145609-79-6
M. Wt: 360.6 g/mol
InChI Key: BZHUUTOAKXXTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 10,12-tricosadiynoate is an organic compound with the molecular formula C24H40O2. It is a methyl ester derivative of 10,12-tricosadiynoic acid. This compound is known for its unique structure, which includes two triple bonds in a long carbon chain, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 10,12-tricosadiynoate can be synthesized from 10,12-tricosadiynoic acid. The typical synthetic route involves the esterification of 10,12-tricosadiynoic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction mixture is heated to reflux and stirred for about an hour. After cooling, the mixture is extracted with ether, washed with sodium bicarbonate solution and water, and then dried over magnesium sulfate. The solvent is evaporated to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 10,12-tricosadiynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the compound’s properties.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products:

    Oxidation: 10,12-tricosadiynoic acid or other oxidized forms.

    Reduction: Saturated or partially saturated esters.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 10,12-tricosadiynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 10,12-tricosadiynoate largely depends on its application. In the context of polydiacetylene formation, the compound undergoes polymerization upon exposure to UV light, leading to a conjugated polymer with distinct color properties. This polymerization involves the alignment of the triple bonds in a head-to-tail fashion, resulting in a highly ordered structure.

Comparison with Similar Compounds

    10,12-Tricosadiynoic acid: The parent acid of methyl 10,12-tricosadiynoate, sharing similar structural features but differing in the functional group.

    10,12-Pentacosadiynoic acid: Another long-chain diynoic acid with similar properties but a longer carbon chain.

    9,12-Octadecadiynoic acid: A shorter-chain diynoic acid with similar reactivity but different physical properties.

Uniqueness: this compound is unique due to its specific chain length and the presence of two triple bonds, which confer distinct chemical and physical properties. Its ability to form polydiacetylene polymers with colorimetric properties makes it particularly valuable in sensor applications .

Properties

IUPAC Name

methyl tricosa-10,12-diynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-11,16-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHUUTOAKXXTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433478
Record name METHYL 10,12-TRICOSADIYNOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145609-79-6
Record name METHYL 10,12-TRICOSADIYNOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10,12-tricosadiynoic acid (10 gm, GFS Chemicals) was dissolved in a solution containing 10 ml methanol (HPLC grade) and 10 ml chloroform (HPLC grade). The solution was stirred at room temperature and 10 drops of neat sulfuric acid was added drop wise. The solution was warmed to 100° F. for 2 hour. The reaction mixture was purified using column chromatography. The product (MeTDA) was dried using a rotovap and the material stored in a chloroform solution. The solid form of MeTDA was very unstable to polymerization and therefore kept dissolved in organic solutions. Alcoholic solutions of MePDA and MeTDA: Solids MePDA or MeTDA were dissolved in reagent grade ethanol to a concentration of 150 mg/ml. An residual polymer was removed by filtration through Whatman No. 1 filter paper. The solutions was held at room temperature or slightly above (70-75° F.) to avoid crystallization or precipitation.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

10,12-tricosadiynoic acid (10 gm., GFS Chemicals) was dissolved in a solution containing 10 ml methanol (HPLC grade) and 10 ml chloroform (HPLC grade). The solution was stirred at room temperature and 10 drops of neat sulfuric acid was added drop wise. The solution was warmed to 100° F. for 2 hour. The reaction mixture was purified using column chromatography. The product (MeTDA) was dried using a Rotovap and the material stored in a chloroform solution. The solid form of MeTDA was very unstable to polymerization and therefore kept dissolved in organic solutions. Alcoholic solutions of MePDA and MeTDA: Solids MePDA or MeTDA were dissolved in reagent grade ethanol to a concentration of 150 mg/ml. A residual polymer was removed by filtration through Whatman No. 1 filter paper. The solutions were held at room temperature or slightly above (70-75° F.) to avoid crystallization or precipitation.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
MePDA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
MePDA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

10,12-Tricosadiynoic acid (3.0 g, 0.0084 mol), methanol (15 ml) and concentrated sulfuric acid (0.8 ml) were heated to reflux and stirred for 1 hour. The cooled mixture was taken up in ether (40 ml) and washed with 10% NaHCO3 (20 ml) and water (20 ml), and the organic phase was dried (MgSO4). Evaporation of the solvent gave 2.68 g (74%) of the title compound. 1H NMR (60 MHz, CDCl3): δ 0.98 (m, 3H, CH3CH2), 1.28. (m, 28H, CH2), 2.25 (m, 6H, CH2), 3.70 (s, 3H, CH3O).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
74%

Synthesis routes and methods IV

Procedure details

Alcoholic Monomer Solution of TDA/PDA: 10,12-Tricosadiynoic acid (TDA, 6 gm GFS Chemicals) and 10,12-pentacosadiynoic acid (PDA, 0.9 gm GFS Chemicals) were dissolved in 60 ml ethanol (Fisher). The solution was slightly warmed and stirred. The solution (TDA/PDA) was filtered (Whatman No. 1) to remove residual polymer. Dye colorant could be added to the alcoholic monomer solution as an indicator. Standard organic solvent based dyes were added at 2 drops per ml.
Name
TDA PDA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.